Bis(2-hydroxyethyl) disulfide (HEDS) is a sulfur-containing organic compound with the formula (HOCH₂CH₂S)₂. [] It is a symmetrical disulfide, meaning it contains a sulfur-sulfur bond (S-S) connecting two identical 2-hydroxyethyl groups (HOCH₂CH₂). [] HEDS is often found as a byproduct or degradation product in various chemical reactions involving sulfur-containing compounds. [] It serves as a valuable reagent in organic synthesis and finds applications in material science, biochemistry, and analytical chemistry. [, , ]
Bis-Tos-(2-hydroxyethyl disulfide) is a chemical compound characterized by its disulfide functional group and tosylate group. Its chemical formula is with a molecular weight of approximately 462.61 g/mol. This compound is primarily utilized in medicinal chemistry, particularly in the development of pharmaceuticals where it acts as a cross-linking agent or protective group for reactive functional groups during drug synthesis .
Bis-Tos-(2-hydroxyethyl disulfide) is classified as a disulfide compound and is recognized for its role in forming covalent bonds with proteins and other biomolecules . It is also categorized under linker compounds used in the synthesis of antibody-drug conjugates (ADCs), which are important in targeted cancer therapies . The compound's CAS number is 69981-39-1, facilitating its identification in chemical databases.
The synthesis of Bis-Tos-(2-hydroxyethyl disulfide) typically involves the reaction of 2-hydroxyethyl disulfide with tosyl chloride. This reaction proceeds under basic conditions, often utilizing a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
The molecular structure of Bis-Tos-(2-hydroxyethyl disulfide) includes:
This structure illustrates the connectivity between hydroxyethyl groups and the disulfide linkage.
Bis-Tos-(2-hydroxyethyl disulfide) participates in several chemical reactions, primarily involving:
The mechanism by which Bis-Tos-(2-hydroxyethyl disulfide) exerts its biological effects involves:
Studies indicate that Bis-Tos-(2-hydroxyethyl disulfide) can influence enzymatic activities by modulating protein structures through covalent modifications.
Bis-Tos-(2-hydroxyethyl disulfide) has significant applications in scientific research:
Bis-Tos-(2-hydroxyethyl disulfide) serves as a cleavable linker in antibody-drug conjugates (ADCs), leveraging the strategic incorporation of a disulfide bridge (-S-S-) flanked by two hydroxyethyl groups terminated with tosylate moieties. This molecular architecture enables controlled drug release through disulfide reduction in intracellular environments rich in glutathione (GSH), which is typically present at 100-1000-fold higher concentrations inside target cells compared to extracellular spaces [1] [5]. The linker's design specifically addresses the stability-release paradox: maintaining sufficient plasma stability during systemic circulation while allowing efficient intracellular payload liberation. The disulfide bond exhibits redox sensitivity, remaining stable under oxidative conditions in the bloodstream but undergoing rapid cleavage upon exposure to the reductive cytosolic environment of cancer cells [3].
The hydroxyethyl spacer groups play a dual role in the linker's functionality. First, they provide hydrophilic character that improves the overall solubility of the ADC, mitigating aggregation issues commonly observed with highly hydrophobic linkers. Second, the terminal tosylate groups serve as electrophilic handles for efficient conjugation to nucleophilic residues on antibodies, particularly cysteine thiols generated through partial disulfide reduction [1] [7]. This design enables the creation of homogeneous DAR (drug-to-antibody ratio) profiles when coupled with optimized reduction protocols. The molecular framework allows for bridge conjugation, where the linker maintains structural integrity between antibody chains while incorporating cytotoxic payloads, as demonstrated in trastuzumab-based ADCs achieving DARs of 2.8-4 with 78-92% homogeneity [3].
Table 1: Key Structural Features of Bis-Tos-(2-hydroxyethyl disulfide) and Their Functional Roles
Structural Element | Chemical Properties | Functional Role in ADCs |
---|---|---|
Disulfide bridge (-S-S-) | Redox-sensitive bond | Intracellular drug release via glutathione reduction |
Hydroxyethyl spacers | Hydrophilic character | Enhanced ADC solubility and reduced aggregation |
Tosylate termini | Electrophilic leaving groups | Efficient conjugation to antibody thiol groups |
Molecular weight (462.62 g/mol) | Moderate size | Minimal impact on antibody pharmacokinetics |
The tosylate activation strategy in Bis-Tos-(2-hydroxyethyl disulfide) represents a critical advancement in bioconjugation chemistry, leveraging the exceptional leaving group ability of the tosylate moiety (4-methylbenzenesulfonate) to facilitate efficient nucleophilic displacement reactions. This activation enables conjugation with antibody-derived thiol groups at physiological pH (7.0-7.5) without requiring aggressive catalysts that might compromise protein integrity. The electron-withdrawing nature of the sulfonyl group adjacent to the alkyl chain creates a significant partial positive charge on the carbon atom, rendering it highly susceptible to nucleophilic attack by cysteine thiolates formed under mild reduction conditions [1] [7].
Optimization of the conjugation process focuses on controlling reduction kinetics and stoichiometric ratios to achieve desired DAR profiles. Partial reduction of interchain disulfides in antibodies generates free thiols without compromising structural integrity. When a fully reduced trastuzumab antibody is treated with six equivalents of Bis-Tos-(2-hydroxyethyl disulfide), the reaction yields predominantly conjugates with a DAR of 4 (78% homogeneity). Reducing the equivalents to four equivalents shifts the profile toward a DAR of 2.8, demonstrating precise DAR control through stoichiometric manipulation [3]. Temperature optimization between 20-25°C prevents antibody denaturation while maintaining efficient reaction kinetics, typically requiring 2-4 hours for complete conjugation. Solvent systems employ aqueous-organic mixtures (e.g., 10-15% DMSO or ethanol) to enhance linker solubility without inducing antibody precipitation [1] [7].
Table 2: Optimization Parameters for Tosylate-Mediated Conjugation
Reaction Parameter | Optimized Condition | Impact on Conjugation Efficiency |
---|---|---|
Stoichiometry (linker:antibody) | 4-6 equivalents | Controls DAR profile (2.8-4.0) |
Temperature | 20-25°C | Balances reaction rate with protein stability |
Reaction time | 2-4 hours | Ensures complete conjugation |
pH | 7.0-7.5 | Maximizes thiolate nucleophilicity |
Solvent system | Aqueous buffer with 10-15% polar cosolvent | Maintains antibody stability while solubilizing linker |
The implementation of chemoselective conjugation strategies for Bis-Tos-(2-hydroxyethyl disulfide) addresses the competing challenges of disulfide stability during ADC circulation and efficient reducibility in target cells. The unprotected hydroxyl groups present both opportunities and challenges for functionalization—while they provide sites for payload attachment through esterification or carbamate formation, they also represent potential nucleophilic sites that could participate in undesired side reactions during conjugation. To overcome this, protecting group strategies have been developed using acid-labile tert-butyldimethylsilyl (TBDMS) ethers or base-sensitive acetate esters during synthesis, which are removed under mild conditions after antibody conjugation to reveal hydroxyl groups for subsequent payload attachment [9].
The disulfide bridge itself requires protection against premature reduction during manufacturing and storage. Steric hindrance engineering around the disulfide bond through molecular design significantly enhances plasma stability. The hydroxyethyl spacers create sufficient steric bulk to protect the disulfide from extracellular reducing agents like human serum albumin while maintaining susceptibility to intracellular glutathione. Additionally, disulfide exchange inhibitors such as ethylenediaminetetraacetic acid (EDTA) are incorporated in formulation buffers to chelate trace metal ions that could catalyze disulfide reduction or thiol-disulfide exchange reactions [3] [9]. For advanced applications, bridging technologies leverage the compound's ability to reconnect reduced interchain disulfide bonds in antibodies while simultaneously incorporating payload molecules. This approach maintains the structural integrity of the antibody better than conventional conjugation methods that leave disulfides permanently reduced, as confirmed by comparative stability studies showing reduced aggregation in ADCs prepared using bis-thiol linkers [3].
Table 3: Chemoselective Approaches for Bis-Tos-(2-hydroxyethyl disulfide) Functionalization
Functionalization Challenge | Chemoselective Strategy | Mechanistic Basis |
---|---|---|
Hydroxyl group reactivity | Temporary silyl protection | Selective deprotection after antibody conjugation |
Disulfide stability | Steric hindrance engineering | Prevents extracellular reduction while allowing intracellular cleavage |
Premature reduction | Metal chelation in formulations | Inhibits metal-catalyzed disulfide reduction |
Structural integrity | Disulfide bridge conjugation | Maintains antibody interchain connectivity |
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4